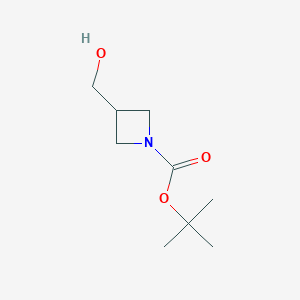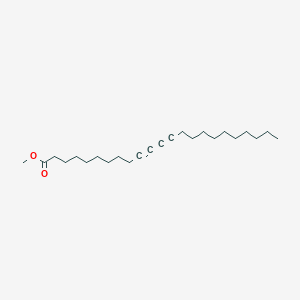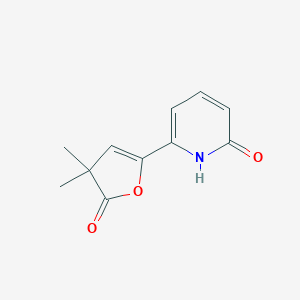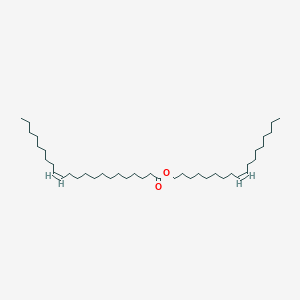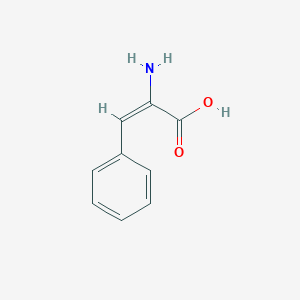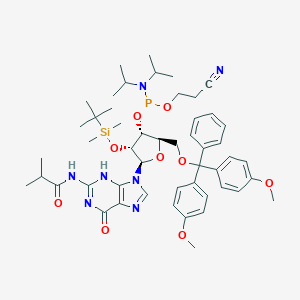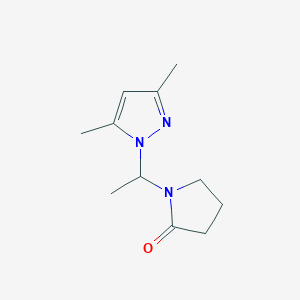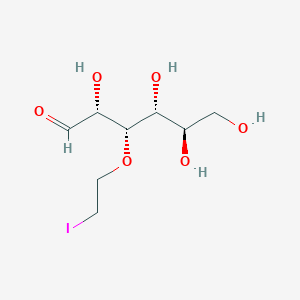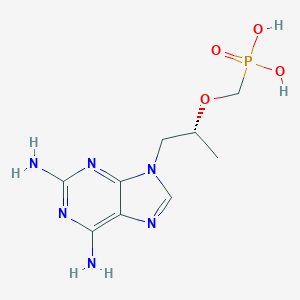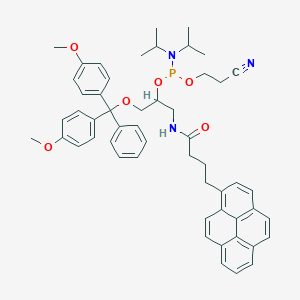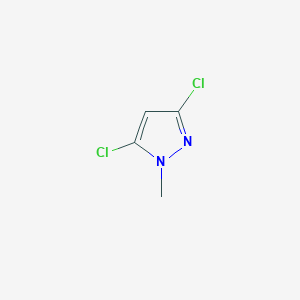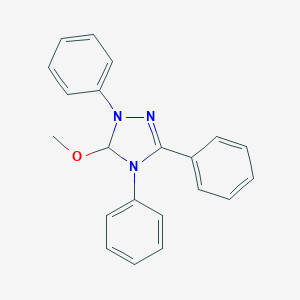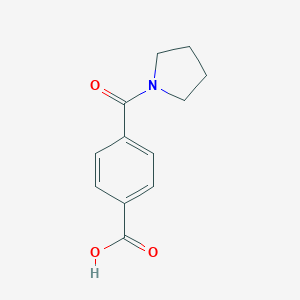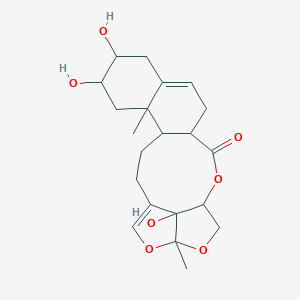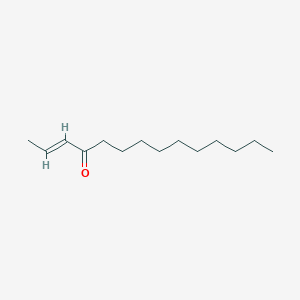
2-Tetradecen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetradecen-4-one, also known as TDO, is an organic compound that has a unique chemical structure. It is a ketone that belongs to the family of aliphatic compounds. TDO has been widely studied due to its potential applications in various fields, including the food industry, agriculture, and medicine.
Mecanismo De Acción
The mechanism of action of 2-Tetradecen-4-one is not fully understood. However, studies have shown that it interacts with certain receptors in the body, such as the GABA-A receptor and the TRPA1 receptor. It has been suggested that 2-Tetradecen-4-one may act as an agonist for these receptors, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Tetradecen-4-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells. In addition, 2-Tetradecen-4-one has been shown to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Tetradecen-4-one is its unique chemical structure, which makes it a valuable compound for studying various biological processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-Tetradecen-4-one is a relatively unstable compound, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for 2-Tetradecen-4-one research. One area of interest is its potential as an insecticide, as it has been shown to have insecticidal properties. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent, as it has shown promising results in animal studies. Finally, further research is needed to fully understand the mechanism of action of 2-Tetradecen-4-one and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Tetradecen-4-one is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Tetradecen-4-one and its applications in various fields.
Métodos De Síntesis
The synthesis of 2-Tetradecen-4-one can be achieved through several methods, including the oxidation of 2-tetradecene, the reduction of 2-tetradecen-4-one oxime, and the reaction of 2-tetradecen-4-ol with acetic anhydride. However, the most commonly used method is the oxidation of 2-tetradecene using potassium permanganate as an oxidizing agent. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The yield of 2-Tetradecen-4-one is around 60-70%.
Aplicaciones Científicas De Investigación
2-Tetradecen-4-one has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent due to its pleasant odor. It is also used as an attractant for insects, such as fruit flies and mosquitoes. In agriculture, 2-Tetradecen-4-one has been shown to have insecticidal properties, making it a potential alternative to synthetic insecticides. In medicine, 2-Tetradecen-4-one has been studied for its anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
142449-97-6 |
|---|---|
Nombre del producto |
2-Tetradecen-4-one |
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
(E)-tetradec-2-en-4-one |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h4,12H,3,5-11,13H2,1-2H3/b12-4+ |
Clave InChI |
IYQXMKYJCXLWDT-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCC(=O)/C=C/C |
SMILES |
CCCCCCCCCCC(=O)C=CC |
SMILES canónico |
CCCCCCCCCCC(=O)C=CC |
Sinónimos |
2-Tetradecen-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



